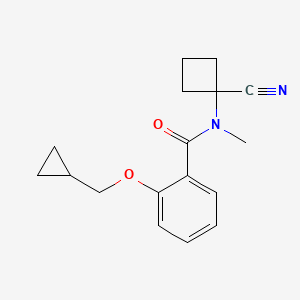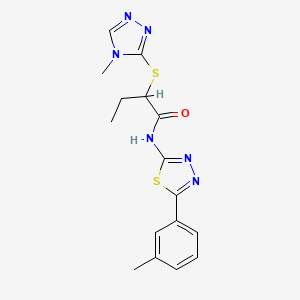
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is a Schiff base compound known for its versatile applications in various fields, including chemistry, biology, and medicine. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the reaction of 6-aminopurine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
科学研究应用
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
作用机制
The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol involves its ability to form complexes with metal ions, which can lead to various biological effects. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its fluorescent properties make it useful for imaging and detection applications .
相似化合物的比较
Similar Compounds
Schiff Bases: Other Schiff bases with similar structures, such as those derived from different aldehydes or amines.
Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.
Uniqueness
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is unique due to its combination of a purine base and a phenolic group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its fluorescent characteristics make it particularly valuable in research and industrial applications .
属性
IUPAC Name |
4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMWJDEKXHWRD-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)



![1-({1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2613005.png)
![7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613006.png)

![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)
![4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2613010.png)
![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)
![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
